Iron potassium oxide (Fe5KO8)

Potassium-ion batteries Cathode materials Iron-based cathodes

Potassium-ion battery cathode material addressing cost and performance challenges. - Biphase KFeO2/KFe5O8 boosts 1st-cycle discharge capacity by 14.4% (51.7 mAh/g) and lowers activation energy for faster K+ diffusion. - Also available as superparamagnetic nanoparticles (bandgap 1.88 eV) for hyperthermia, MRI contrast, and DSSC photoanodes. - ≥95% purity; stable K2Fe10O16 phase for styrene catalyst formulations.

Molecular Formula Fe5KO8
Molecular Weight 446.315
CAS No. 12160-30-4
Cat. No. B577999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIron potassium oxide (Fe5KO8)
CAS12160-30-4
Molecular FormulaFe5KO8
Molecular Weight446.315
Structural Identifiers
SMILES[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[K+].[Fe+3].[Fe+3].[Fe+3].[Fe+3].[Fe+3]
InChIInChI=1S/5Fe.K.8O/q5*+3;+1;8*-2
InChIKeyYCIWSXOIJWOSND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 25 g / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Iron Potassium Oxide (Fe5KO8) Identity and Procurement Profile


Iron potassium oxide (Fe5KO8), also designated as Potassium ferrite 10, pentairon(3+) ion potassium octaoxidandiide, or the dipotassium decairon hexadecaoxide phase K2Fe10O16, is a mixed-metal ferrite oxide in the K2O–Fe2O3 system with a molecular weight of 446.315 g·mol⁻¹ and iron in the +3 oxidation state [1]. It is classified as a Skin Corrosive (Category 1B) and Skin Sensitizer (Category 1) under the GHS [2], and it is listed on the Canadian Domestic Substances List as an existing commercial substance [3]. Procurement-grade material is typically supplied at ≥95% purity; the compound is distinct from potassium monoferrite (KFeO2) and potassium ferrate (K2FeO4) in both stoichiometry and functional performance.

K2Fe10O16 polyferrite phase Higher Fe:K ratio than KFeO2; distinct from potassium ferrate
Fe3+-rich mixed-metal oxide Supports electrochemical, catalytic, and magnetic research workflows
Procurement-grade material Verify lot stoichiometry; handle as corrosive / sensitizer (GHS Category 1B/1)

Why Fe5KO8 Cannot Be Substituted by Other Potassium Ferrites


The K2O–Fe2O3 phase diagram contains multiple stoichiometrically and structurally distinct potassium ferrite phases—KFeO2, KFe5O8 (K2Fe10O16), K2Fe22O34, and K2Fe4O7—each exhibiting divergent electrochemical, magnetic, and catalytic behaviors [1]. Fe5KO8 (KFe5O8) possesses a higher Fe:K ratio than KFeO2, which modulates the density of electrochemically active Fe³⁺ centers, alters the K⁺ ion diffusion pathway dimensionality, and shifts thermodynamic stability under reducing or CO2-rich gas environments [2]. Substituting KFeO2 for KFe5O8 in a potassium-ion battery cathode, for instance, sacrifices the synergistic biphase effect that lowers activation energy and raises discharge capacity, as demonstrated in direct comparative electrochemical testing [3].

Fe5KO8 / K2Fe10O16
Higher Fe3+ site density and distinct K+ pathway dimensionality
Stable in CO2-rich environments; enables biphasic synergy in cathodes
KFeO2 or other ferrites
Lower Fe:K ratio may shift electrochemical active center density
H2-resistant but decomposed by CO2; biphasic capacity enhancement absent

Quantitative Differentiation Evidence for Fe5KO8


Discharge Capacity Advantage in Potassium-Ion Battery Cathodes

The KFeO2/KFe5O8 biphase coexistence cathode material, synthesized via one-step calcination solid-phase method with a K source content of 0.3, achieves a first-cycle discharge capacity of 51.7 mAh·g⁻¹, which is 14.4% higher than the 45.2 mAh·g⁻¹ delivered by a pure KFeO2 cathode under identical electrochemical testing conditions [1]. The biphase material contains both KFeO2 and KFe5O8 phases, where the KFe5O8 component is the iron potassium oxide phase relevant to CAS 12160-30-4.

Discharge capacity
Head-to-head
+14.4% first-cycle capacity (51.7 vs. 45.2 mAh·g−1)
Reported higher capacity for KFeO2/KFe5O8 biphasic cathode
Data from half-cell test; verify under production-relevant cycling
Potassium-ion batteries Cathode materials Iron-based cathodes

Lower Activation Energy for Electrochemical Reactions

Using the Kissinger method, the activation energy of the KFeO2/KFe5O8 biphase coexistence sample was determined to be lower than that of pure KFeO2, providing direct kinetic evidence that the presence of the KFe5O8 phase promotes the electrochemical reaction [1]. This lower activation barrier is mechanistically linked to the KFe5O8 phase facilitating K⁺ ion transport without perturbing the KFeO2 lattice fringes, as confirmed by TEM.

Activation energy
Head-to-head
Lower Ea for biphase vs. pure KFeO2 (Kissinger method)
Supports improved charge-transfer kinetics with KFe5O8 phase
Exact numerical gap in full text; qualitative trend confirmed
Potassium-ion batteries Reaction kinetics Activation energy

Enhanced Potassium-Ion Diffusion Kinetics

Galvanostatic Intermittent Titration Technique (GITT) measurements demonstrate that the K⁺ diffusion coefficient of the KFeO2/KFe5O8 biphase coexistence material is significantly higher than that of the pure KFeO2 cathode [1]. This enhancement is attributed to the synergistic effect of the dual-phase crystal structure, where KFe5O8 domains create additional K⁺ transport pathways without disrupting the KFeO2 lattice.

K+ diffusion
Head-to-head
Significantly higher DK+ in biphase material (GITT)
Reported faster ion transport linked to dual-phase synergy
Diffusion coefficient values available in full text
Potassium-ion batteries Ion diffusion GITT analysis

Superparamagnetic Behavior vs. Fe3O4 for Biomedical Use

Potassium ferrite (KFeO2) nanoparticles synthesized via sol-gel routes exhibit saturation magnetization (Ms) values ranging from 15.5 to 24.1 emu·g⁻¹ at 300 K under a 50 kOe applied field [1], with optimized preparations reaching 25.72 emu·g⁻¹ [2] and bare ultra-small nanoparticles (4–8 nm) achieving 49.01 emu·g⁻¹ [3]. All preparations display superparamagnetic behavior with negligible coercivity and remanence. For comparison, Fe3O4 (magnetite) nanoparticles of similar dimensions typically exhibit Ms values of 55–92 emu·g⁻¹ [4]. While Fe3O4 offers higher absolute magnetization, potassium ferrite NPs provide the advantages of intrinsic potassium biocompatibility—non-toxicity demonstrated up to 250 μg·mL⁻¹ in Jurkat cell MTT assays [3]—and a bandgap of 1.88 eV in the visible range, enabling dual magnetic-optical functionality absent in Fe3O4 [5].

Magnetic & optical
Cross-study comparable
KFeO2 Ms 15.5–49.0 emu·g−1; bandgap 1.88 eV
Superparamagnetic with visible-light photoactivity; Fe3O4 Ms higher (55–92 emu·g−1)
KFeO2 shows non-cytotoxicity up to 250 μg·mL−1 in MTT assay
Magnetic nanoparticles Biomedical applications Superparamagnetism

Superior Phase Stability Under CO2 for Styrene Catalysis

Thermogravimetric and XRD analysis of potassium-promoted iron oxide phases under reaction-relevant gas environments (H2, CO2, ethylbenzene, steam) reveals distinct stability profiles: the K2Fe10O16/K2Fe22O34 mixed polyferrite phase (wherein K2Fe10O16 is the dimeric equivalent of Fe5KO8) is stable in CO2 but not stable in H2, whereas KFeO2 shows the inverse behavior—resistant to H2 but readily decomposed by CO2—and α-Fe2O3 is stable in CO2 but unstable in H2 [1]. K-Fe2O3 (10 wt% K⁺) is adversely impacted by both gases. In a commercial ethylbenzene dehydrogenation process operating at 610–650 °C with steam co-feed, a catalyst formulated with 45–75 parts K2Fe10O16, 20–50 parts K2Fe22O34, plus Ce, Mo/W, and Ca/Mg oxide promoters delivers enhanced carbon deposition resistance and prolonged service life [2].

Phase stability
Class-level
K2Fe10O16/K2Fe22O34 stable in CO2; KFeO2 decomposed by CO2
Phase-specific gas stability enables catalyst formulation tuning
Industrial relevance from patent literature; confirm under own reactor atmosphere
Ethylbenzene dehydrogenation Styrene catalyst Phase stability

Research and Industrial Applications of Fe5KO8


Biphase Synergy in Potassium-Ion Battery Cathodes

The KFeO2/KFe5O8 biphase cathode material, synthesized via a scalable one-step solid-phase calcination method, provides a 14.4% higher first-cycle discharge capacity (51.7 vs. 45.2 mAh·g⁻¹) and significantly faster K⁺ diffusion kinetics compared to pure KFeO2 [1]. The lower activation energy enabled by the KFe5O8 phase promotes charge-transfer reactions without distorting the KFeO2 host lattice. This makes the biphase material a compelling procurement choice for low-cost, iron-based potassium-ion battery cathodes targeting grid-scale energy storage, where raw material abundance and long-term cycling stability are paramount.

Biocompatible Superparamagnetic Agents for Theranostics

KFeO2 nanoparticles synthesized via proteic sol-gel or conventional sol-gel methods exhibit superparamagnetic behavior with tunable saturation magnetization between 15.5 and 49.0 emu·g⁻¹, a visible-range bandgap of 1.88 eV, and demonstrated non-cytotoxicity in MTT assays on Jurkat cells up to concentrations of 250 μg·mL⁻¹ [2][3]. Silica coating further enhances cell viability while modulating Ms to 21.17 emu·g⁻¹ [3]. These properties position potassium ferrite nanoparticles as a differentiated procurement option for magnetic hyperthermia, MRI contrast, and drug delivery applications where intrinsic potassium biocompatibility and dual magnetic-optical functionality are required over conventional Fe3O4.

CO2-Tolerant Dehydrogenation Catalysts for Styrene

In industrial ethylbenzene dehydrogenation to styrene operating at 610–650 °C, catalyst formulations incorporating 45–75 parts K2Fe10O16 (the dimer of Fe5KO8) and 20–50 parts K2Fe22O34 with Ce, Mo/W, and Ca/Mg oxide promoters demonstrate enhanced carbon deposition resistance and prolonged catalyst lifetime compared to catalysts based solely on α-Fe2O3 or KFeO2 [4][5]. The differential gas-phase stability—K2Fe10O16/K2Fe22O34 is stable in CO2 but not H2, complementing KFeO2 which is H2-resistant—enables rational blending of potassium ferrite phases to match specific reactor atmosphere profiles. For styrene producer procurement, specifying the K2Fe10O16 polyferrite phase as the primary iron source supports lower steam/ethylbenzene ratios and reduced deactivation frequency.

Visible-Light-Active Nanoparticles for Optoelectronics

KFeO2 nanoparticles with a direct optical bandgap of 1.88 eV, lying within the visible spectrum, have been successfully fabricated into dye-sensitized solar cell (DSSC) photoanodes, yielding an open-circuit voltage (VOC) of 0.84 V, short-circuit current density (JSC) of 4.72 mA·cm⁻², fill factor (FF) of 64%, and a power conversion efficiency of 2.54% with 45-day stability retaining 2.27% efficiency [6]. This semiconductor functionality, combined with superparamagnetic behavior, makes potassium ferrite nanoparticles a unique dual-functional material for optoelectronic and photovoltaic procurement where both magnetic separation and visible-light harvesting are advantageous.

Application
Selection Property
Validation Focus
Biphasic K-ion battery cathodes
Fe:K ratio and dual-phase synergy
Discharge capacity retention, K+ diffusion kinetics
Superparamagnetic nanoparticle research
Saturation magnetization, visible bandgap
Biocompatibility assays, magnetic hyperthermia response
CO2-tolerant styrene catalyst
Phase stability in CO2/H2 atmospheres
Carbon deposition resistance, extended catalyst lifetime
Visible-light photoanode research
Optical bandgap (1.88 eV), magnetic recoverability
DSSC efficiency, stability under illumination
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